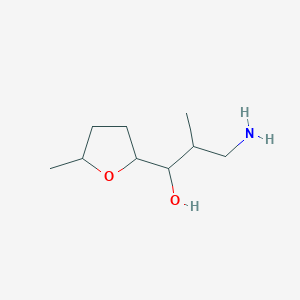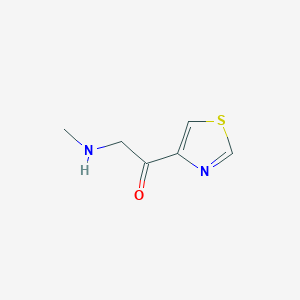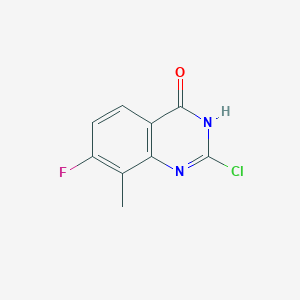![molecular formula C9H8ClNO B13164142 2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
2-[4-(Chloromethoxy)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Chloromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative, characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[4-(Chloromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium carbonate (K2CO3), and suitable solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted phenylacetonitrile derivatives.
Reduction: 2-[4-(Chloromethoxy)phenyl]ethylamine.
Oxidation: Oxidized phenylacetonitrile derivatives, such as quinones.
科学的研究の応用
2-[4-(Chloromethoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Chloromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific use and context of the compound.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Fluorophenylacetonitrile
Uniqueness
2-[4-(Chloromethoxy)phenyl]acetonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
2-[4-(chloromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-7-12-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
InChIキー |
YBKYOXKKODBYLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)


![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)




![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)




